Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate

Catalog No.
S12277256
CAS No.
M.F
C23H21ClO3S
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophe...

Product Name

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate

IUPAC Name

ethyl 2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]acetate

Molecular Formula

C23H21ClO3S

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C23H21ClO3S/c1-2-26-23(25)13-18-11-12-21(15-22(18)24)28-20-10-6-9-19(14-20)27-16-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3

InChI Key

NYRICXUKUMPAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is a complex organic compound characterized by its unique molecular structure, which includes an ethyl ester group, a chlorophenyl moiety, and a benzyloxy-substituted phenyl group. The molecular formula for this compound is C20H20ClO2SC_{20}H_{20}ClO_2S, with a molecular weight of approximately 364.89 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may confer biological activity.

Typical of esters and thiophenols. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding acid and ethanol.
  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Reduction Reactions: The benzyloxy group can be reduced to yield phenol derivatives, which may further react with other reagents.

The synthesis of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate typically involves several steps:

  • Formation of Thiophenol Derivative: A benzyloxy-substituted thiophenol can be synthesized via nucleophilic substitution of a suitable precursor.
  • Chlorination: The introduction of the chlorine atom into the phenyl ring can be achieved through electrophilic aromatic substitution using chlorinating agents.
  • Esterification: The final step involves reacting the thiophenol derivative with ethyl chloroacetate under acidic conditions to form the desired ester.

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development targeting various diseases due to its possible biological activities.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: In the development of new materials with specific chemical properties.

Interaction studies for Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate could focus on:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific biological targets, such as enzymes or receptors.
  • Synergistic Effects: Studying potential synergistic effects when combined with other therapeutic agents, particularly those used in treating inflammation or infections.

Several compounds share structural similarities with Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate. These include:

Compound NameMolecular FormulaNotable Features
Ethyl 4-(benzyloxy)phenyl acetateC16H18O3C_{16}H_{18}O_3Lacks chlorine; simpler structure
Ethyl 2-chloro-2-(2-chlorophenyl)acetateC10H10Cl2O2C_{10}H_{10}Cl_2O_2Contains two chlorine atoms; different biological profile
4-(Benzyloxy)phenyl 2-thioacetateC15H14OSC_{15}H_{14}OSSimilar thioether structure; lacks chlorination

Uniqueness

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is unique due to its combination of both a thioether and a chlorinated aromatic system, which may enhance its reactivity and biological activity compared to simpler analogs. Its potential as a pharmaceutical candidate makes it particularly noteworthy in medicinal chemistry research.

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

412.0899934 g/mol

Monoisotopic Mass

412.0899934 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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